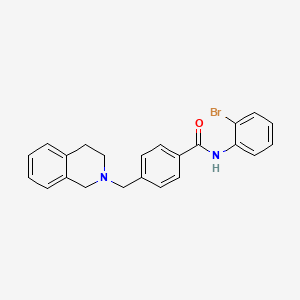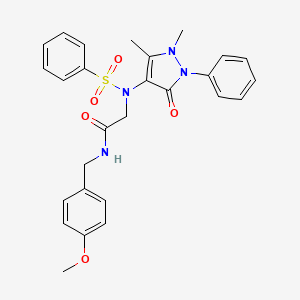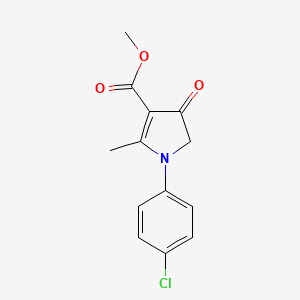
N-(2-bromophenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide
Vue d'ensemble
Description
N-(2-bromophenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide, also known as BPIQMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPIQMB belongs to the class of isoquinoline compounds, which have been found to exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. In
Mécanisme D'action
The mechanism of action of N-(2-bromophenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide is not fully understood, but several studies have suggested that it acts by targeting specific proteins and signaling pathways involved in cancer progression. This compound has been found to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, survival, and apoptosis. Additionally, this compound has been shown to inhibit the activity of the STAT3 signaling pathway, which plays a critical role in cancer progression.
Biochemical and Physiological Effects
This compound has been found to exhibit several biochemical and physiological effects, including antitumor, anti-inflammatory, and antimicrobial effects. This compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, this compound has been found to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, which are involved in various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2-bromophenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide in lab experiments is its potent antitumor activity against various types of cancer cells. Additionally, this compound has been found to exhibit low toxicity in normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can limit its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research and development of N-(2-bromophenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide. One potential direction is to optimize the synthesis process to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Furthermore, the development of novel formulations and delivery methods for this compound could enhance its bioavailability and efficacy in vivo.
Applications De Recherche Scientifique
N-(2-bromophenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide has shown promise in various scientific research applications, particularly in the field of cancer research. Several studies have reported that this compound exhibits potent antitumor activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. This compound has been found to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways involved in cancer progression.
Propriétés
IUPAC Name |
N-(2-bromophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21BrN2O/c24-21-7-3-4-8-22(21)25-23(27)19-11-9-17(10-12-19)15-26-14-13-18-5-1-2-6-20(18)16-26/h1-12H,13-16H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJMDAAWKINHPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 5-phenyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B3480173.png)
![2-({3-[3-(1H-imidazol-1-yl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B3480182.png)
![2,4-dichloro-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B3480184.png)
![2-{[4-benzyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-(3-nitrophenyl)ethanone](/img/structure/B3480201.png)
![1-(4-bromophenyl)-2-{[4-(2-furylmethyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B3480206.png)
![4-anilino-2-[(4-chlorobenzyl)thio]nicotinonitrile](/img/structure/B3480225.png)
![(4-chlorophenyl)[5-hydroxy-2-methyl-4-(4-morpholinylmethyl)-1-benzofuran-3-yl]methanone](/img/structure/B3480231.png)
![3-methoxy-5,6,9,10,11,12,13,16-octahydro-8H-cyclohepta[4'',5'']thieno[2'',3'':4',5']pyrimido[1',2':1,2]pyrido[3,4-b]indol-8-one](/img/structure/B3480232.png)

![2-(3-ethoxy-4-hydroxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3480247.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)benzamide](/img/structure/B3480253.png)
![ethyl 2-{[4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzoyl]amino}benzoate](/img/structure/B3480261.png)
![N-(2,5-dimethylphenyl)-4-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B3480262.png)

